delta-Valerobetaine-d9 (chloride)
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Overview
Description
Delta-Valerobetaine-d9 (chloride) is a deuterium-labeled version of delta-Valerobetaine, a compound known for being a precursor to trimethylamine N-oxide. The deuterium labeling makes it particularly useful in scientific research, especially in the study of metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta-Valerobetaine-d9 (chloride) is synthesized by incorporating deuterium into delta-Valerobetaine. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. The specific synthetic route and reaction conditions are proprietary and often involve the use of deuterated reagents and catalysts .
Industrial Production Methods: Industrial production of delta-Valerobetaine-d9 (chloride) typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .
Chemical Reactions Analysis
Types of Reactions: Delta-Valerobetaine-d9 (chloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Delta-Valerobetaine-d9 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and metabolic pathways.
Biology: Helps in understanding the role of delta-Valerobetaine in biological systems, including its metabolism and function.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
Delta-Valerobetaine-d9 (chloride) exerts its effects by acting as a precursor to trimethylamine N-oxide. The compound is metabolized in the body, leading to the production of trimethylamine N-oxide, which plays a role in various biological processes. The molecular targets and pathways involved include mitochondrial fatty acid oxidation and carnitine metabolism .
Comparison with Similar Compounds
Delta-Valerobetaine: The non-deuterated version of delta-Valerobetaine-d9 (chloride).
Gamma-Butyrobetaine: Another precursor to trimethylamine N-oxide.
5-Amino Valeric Acid Betaine:
Uniqueness: Delta-Valerobetaine-d9 (chloride) is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques, making it invaluable in scientific research .
Properties
Molecular Formula |
C8H18ClNO2 |
---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
4-carboxybutyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
STKSGQDPTZXSOU-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.